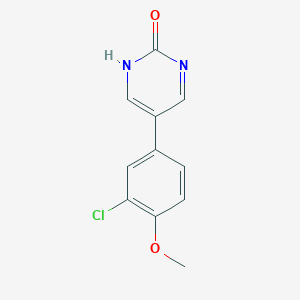

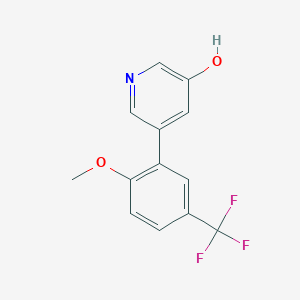

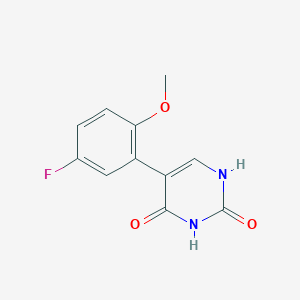

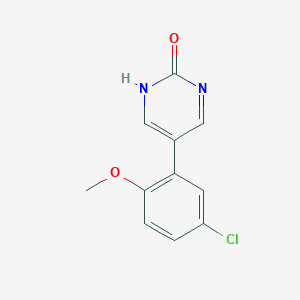

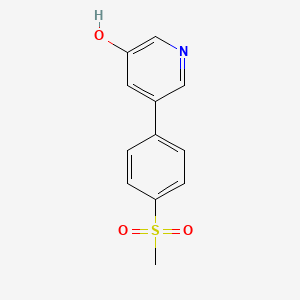

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

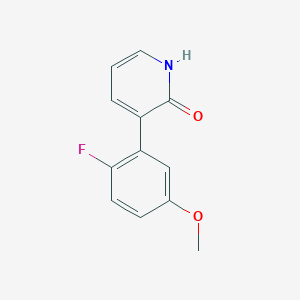

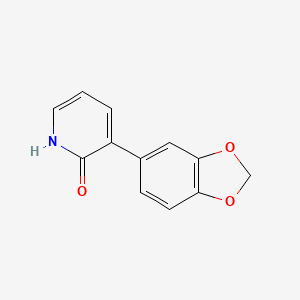

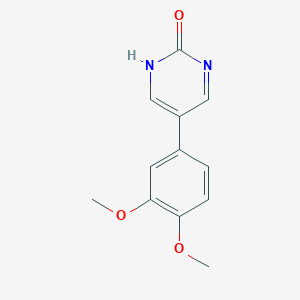

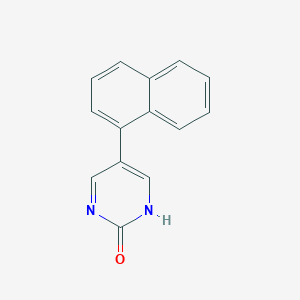

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95% (5-CMP-2-OH-95%) is an organic compound derived from pyrimidine. It is a white crystalline solid with a melting point of 111-112 °C. 5-CMP-2-OH-95% is used as a building block in organic synthesis and is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. The compound is also used in the manufacture of dyes, coatings, and other industrial products.

Wirkmechanismus

Target of Action

The primary target of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction can influence various cellular processes, potentially altering cell behavior .

Biochemical Pathways

The compound is involved in modulating the expression of genes associated with redox homeostasis . It is also known to deplete intracellular thiols at acidic pH, which can disrupt redox homeostasis . This disruption can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

These properties play a significant role in determining the compound’s bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects, primarily through its impact on redox homeostasis. By depleting free thiols at acidic pH, it can induce oxidative stress, potentially leading to cell death . This mechanism may be particularly effective against certain types of cells, such as Mycobacterium tuberculosis, which has restricted redox homeostasis and sensitivity to thiol-oxidative stress at acidic pH .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine. For instance, the compound’s activity is known to be pH-dependent, with increased efficacy at acidic pH . This property could be particularly relevant in certain environments, such as the acidic phagosomes of macrophages, where Mycobacterium tuberculosis resides .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-CMP-2-OH-95% in laboratory experiments include its high yield, low cost, and ease of use. The compound is also non-toxic and has no known adverse effects. The main limitation of using the compound is that it is not suitable for use in biological systems due to its lack of biological activity.

Zukünftige Richtungen

Future research on 5-CMP-2-OH-95% could focus on its use as a building block in the synthesis of novel drugs or agrochemicals. The compound could also be used as a starting material for the synthesis of dyes, coatings, and other industrial products. Additionally, further research could be conducted on its mechanism of action and its potential applications in biological systems.

Synthesemethoden

5-CMP-2-OH-95% can be synthesized by reacting 3-chloro-4-methoxyphenol with 2-hydroxy-5-methylpyrimidine in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90 °C and the yield is typically 95%. The reaction can be monitored by thin layer chromatography (TLC).

Wissenschaftliche Forschungsanwendungen

5-CMP-2-OH-95% is used in scientific research as a tool for the synthesis of biologically active compounds. The compound is used in the synthesis of drugs, agrochemicals, and other compounds used in medicine and agriculture. It is also used in the synthesis of dyes, coatings, and other industrial products.

Eigenschaften

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMKOZFUYSUAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680854 |

Source

|

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1111108-41-8 |

Source

|

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)